2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride
Description
2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-9(5-6-10-7)3-1-2-4-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWRWZUENLTQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Hydrolysis : Treat the nitrile intermediate (38 g, 0.151 mol) with 4M HCl in dioxane (500 mL) at 60°C for 12 hr.
- Salt Formation : Concentrate under reduced pressure and recrystallize from ethanol/ethyl acetate.
Optimization Data
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| HCl Concentration | 4M | +15% vs 2M |
| Reaction Temperature | 60°C | +22% vs RT |
| Solvent Ratio (EtOH:EA) | 3:1 | +18% purity |
This method achieves 78% isolated yield with >99% HPLC purity.
Orthogonal Protection Strategy for Functionalized Derivatives
Recent work demonstrates the utility of dual protecting groups for subsequent derivatization:
Synthetic Sequence
- Cbz Protection : Install benzyloxycarbonyl group on azetidine nitrogen
- Boc Protection : Protect pyrrolidone nitrogen with tert-butoxycarbonyl
- Selective Deprotection : Remove Cbz via hydrogenolysis while retaining Boc
Comparative Protection Group Stability
| Protecting Group | Deprotection Method | Compatibility with Spiro Core |
|---|---|---|
| Cbz | H₂/Pd-C | Excellent |
| Boc | TFA/DCM | Good |
| Fmoc | Piperidine/DMF | Moderate |
This approach enables modular synthesis of analogs while maintaining the hydrochloride salt integrity.
Industrial-Scale Production Considerations
Adaptation of laboratory procedures for kilogram-scale manufacturing requires addressing three critical challenges:
Key Process Parameters
| Stage | Challenge | Industrial Solution |
|---|---|---|
| Cyclization | Exothermicity control | Continuous flow reactor |
| Crystallization | Polymorphism management | Seeded cooling gradient |
| Filtration | Solvent retention | Pressure nutsche filter |
Cost Analysis (Per Kilogram Basis)
| Component | Laboratory Cost | Optimized Process |
|---|---|---|
| Starting Materials | $1,200 | $890 |
| Solvent Recovery | $340 | $110 |
| Energy Consumption | $180 | $95 |
Process intensification reduces production costs by 38% while maintaining 99.5% purity specifications.
Comparative Method Evaluation
Five published synthetic routes were analyzed for efficiency and practicality:
Performance Metrics
Environmental Impact Assessment
| Method | PMI* | E-Factor** |
|---|---|---|
| Cyanohydrin Hydrolysis | 8.7 | 12.4 |
| Enzymatic Resolution | 5.1 | 7.9 |
| Photochemical Cyclization | 22.3 | 34.7 |
Process Mass Intensity (kg waste/kg product) *Environmental Factor (kg waste/kg product)
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the nitrogen center or adjacent carbon atoms. Common oxidizing agents include:
| Reagent | Conditions | Product Formed | Yield | Citation |
|---|---|---|---|---|
| Potassium permanganate | Aqueous, acidic conditions | N-Oxide derivative | 65–70% | |
| Hydrogen peroxide | Ethanol, 50–60°C | Hydroxylated spirocyclic intermediate | ~58% |
Oxidation studies highlight the stability of the spirocyclic framework under mild conditions, with selective modification of the nitrogen center observed using H₂O₂.
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:
| Reagent | Conditions | Product Formed | Yield | Citation |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C → rt | 2-Azaspiro[4.4]nonane-1-methanol | 72% | |
| BH₃·THF | Reflux, 4 h | Corresponding alcohol | 68% |
Reduction proceeds efficiently with LiAlH₄, though competing side reactions (e.g., ring-opening) may occur under prolonged heating .
Esterification and Amide Formation
The carboxylic acid participates in nucleophilic acyl substitution:
Esterification
| Alcohol | Catalyst | Conditions | Product (Ester) | Yield | Citation |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 12 h | Methyl ester | 85% | |
| Benzyl alcohol | DCC/DMAP | DCM, rt, 24 h | Benzyl-protected derivative | 78% |
Amide Formation
| Amine | Coupling Agent | Conditions | Product (Amide) | Yield | Citation |
|---|---|---|---|---|---|
| Aniline | EDCl/HOBt | DMF, rt, 48 h | Anilide conjugate | 63% | |
| Glycine ethyl ester | DCC | THF, 0°C → rt | Peptide-like adduct | 70% |
Esterification and amidation are pivotal for prodrug design and polymer synthesis.
Substitution Reactions
The hydrochloride salt facilitates nucleophilic displacement at the amine center:
| Nucleophile | Base | Conditions | Product | Yield | Citation |
|---|---|---|---|---|---|
| Sodium thiophenoxide | K₂CO₃ | DMF, 80°C, 6 h | Thioether derivative | 55% | |
| Benzylamine | Et₃N | MeCN, rt, 24 h | Secondary amine analog | 60% |
Substitution reactions are sensitive to steric hindrance from the spirocyclic framework, necessitating polar aprotic solvents.
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the spirocyclic structure undergoes ring-opening:
| Conditions | Reagent | Product Formed | Yield | Citation |
|---|---|---|---|---|
| 6M HCl, reflux | – | Linear diamine-carboxylic acid | 40% | |
| NaOH (aq.), 100°C | – | Fragmented alkene and amine byproducts | 35% |
These reactions are less synthetically useful but inform stability assessments in drug formulation.
Key Research Findings
-
Selective Functionalization : The carboxylic acid group shows higher reactivity than the spirocyclic amine, enabling sequential derivatization.
-
Stability : The hydrochloride salt improves solubility in polar solvents without compromising thermal stability (decomposition >200°C) .
-
Stereochemical Influence : The rigid spirocyclic structure enforces specific stereoelectronic effects, directing regioselectivity in substitution reactions.
Scientific Research Applications
Chemistry
This compound is utilized as a building block for synthesizing more complex spirocyclic compounds. Its unique structure allows for the exploration of reaction mechanisms and catalysis in organic synthesis.
Biology
In biological research, 2-Azaspiro[4.4]nonane-1-carboxylic acid; hydrochloride is employed as a probe in biochemical assays. It aids in studying enzyme interactions and metabolic pathways, contributing to the understanding of various biological processes.
Medicine
The compound is investigated for its therapeutic potential, particularly in drug development. Its ability to modulate enzyme activity and interact with specific molecular targets positions it as a candidate for treating various diseases.
To provide a clearer understanding of the biological activity of 2-Azaspiro[4.4]nonane-1-carboxylic acid; hydrochloride, the following table compares its activity with similar compounds:
| Compound Name | Anticancer Activity | Antiviral Activity | Neurological Effects |
|---|---|---|---|
| 2-Azaspiro[4.4]nonane-1-carboxylic acid; HCl | Moderate | Low | Potential |
| Cephalotaxine | High | Moderate | Low |
| Other Spirocyclic Alkaloids | Variable | Low | Variable |
Study 1: Antiproliferative Effects
A study examined various derivatives of 2-Azaspiro[4.4]nonane-1-carboxylic acid; hydrochloride for their antiproliferative effects against cancer cell lines. The results indicated that specific modifications could enhance potency, emphasizing the importance of structural optimization in drug design.
Study 2: Interaction with Enzymes
Research has shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Study 3: Neurological Applications
Given its interaction with nicotinic acetylcholine receptors, there is potential for this compound in treating neurological disorders such as Alzheimer's disease. Studies are ongoing to explore its effects on neurotransmission.
Mechanism of Action
The mechanism by which 2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[4.4]nonane-4-carboxylic acid;hydrochloride
- 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester
Uniqueness
2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This structural uniqueness allows it to participate in distinct chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility in various scientific research applications further highlights its importance and utility.
Biological Activity
2-Azaspiro[4.4]nonane-1-carboxylic acid; hydrochloride is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its antibacterial and enzyme inhibitory properties.
Chemical Structure and Properties
The compound is characterized by its spirocyclic architecture, which contributes to its biological activity. The carboxylic acid group is strategically positioned, allowing it to interact with various biological targets. Its molecular formula is with a hydrochloride salt form enhancing its solubility in biological systems.
The biological activity of 2-Azaspiro[4.4]nonane-1-carboxylic acid; hydrochloride primarily involves interactions with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in various cellular processes including tissue remodeling and inflammation .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of derivatives related to 2-Azaspiro[4.4]nonane-1-carboxylic acid. Notably, compounds derived from this structure have demonstrated potent activity against several ESKAPE pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the single-digit mg/mL range against specific strains .
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 6a | Staphylococcus aureus | 3 |
| 6b | Klebsiella pneumoniae | 5 |
| 6c | Acinetobacter baumannii | 4 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on MMPs, particularly MMP-2 and MMP-9. Compounds derived from the azaspiro framework exhibited moderate inhibitory activity compared to established inhibitors like LY52. The structure-activity relationship (SAR) studies indicated that modifications in the arylsulfonyl groups could enhance potency .
| Compound | MMP-2 Inhibition (%) | MMP-9 Inhibition (%) |
|---|---|---|
| 5a | 45 | 40 |
| 5d | 60 | 55 |
| 6d | 70 | 65 |
Case Studies
- Synthesis and Evaluation of Ciprofloxacin Congeners : A study synthesized novel fluoroquinolones inspired by spirocyclic structures, including derivatives of azaspiro compounds. These showed comparable antibacterial activities against ESKAPE pathogens, highlighting the potential of spirocyclic frameworks in antibiotic development .
- MMP Inhibition Studies : Research focused on sulfonyl phosphonic derivatives of azaspiro compounds demonstrated their efficacy as MMP inhibitors, with certain compounds showing significant inhibition rates that suggest potential therapeutic applications in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
